molecular formula C11H8N4O2 B5533794 4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile

4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile

Cat. No.: B5533794
M. Wt: 228.21 g/mol
InChI Key: SLFADVLCLDZWSH-UHFFFAOYSA-N
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Description

4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile is a chemical compound that features a nitroimidazole moiety linked to a benzenecarbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile typically involves the formation of the nitroimidazole ring followed by its attachment to the benzenecarbonitrile group. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically employ robust catalytic systems and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole group.

    Medicine: Explored for its potential use in drug development, particularly in targeting anaerobic bacteria and parasites.

Mechanism of Action

The mechanism of action of 4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile involves the interaction of the nitroimidazole moiety with biological targets. Nitroimidazoles are known to undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components . This makes them effective against anaerobic bacteria and parasites.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole antibiotic used to treat anaerobic bacterial infections.

    Tinidazole: Another nitroimidazole with similar applications to metronidazole.

    Ornidazole: Used for similar purposes as metronidazole and tinidazole.

Uniqueness

4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other nitroimidazoles. Its benzenecarbonitrile group may also provide additional sites for chemical modification, potentially leading to new derivatives with enhanced properties .

Properties

IUPAC Name

4-[(4-nitroimidazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-5-9-1-3-10(4-2-9)6-14-7-11(13-8-14)15(16)17/h1-4,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFADVLCLDZWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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